1-Boc-2-butyl-piperazine
Overview
Description
1-Boc-2-butyl-piperazine is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Biochemical Analysis
Biochemical Properties
tert-Butyl 2-butylpiperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can affect the overall biochemical reaction.
Cellular Effects
tert-Butyl 2-butylpiperazine-1-carboxylate has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 2-butylpiperazine-1-carboxylate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and context . Additionally, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 2-butylpiperazine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation or interaction with other compounds.
Dosage Effects in Animal Models
The effects of tert-Butyl 2-butylpiperazine-1-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining its safe and effective use in biochemical applications.
Metabolic Pathways
tert-Butyl 2-butylpiperazine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels . These interactions can influence the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of tert-Butyl 2-butylpiperazine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation, which can affect its activity and function in different cellular compartments.
Subcellular Localization
tert-Butyl 2-butylpiperazine-1-carboxylate exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity and function, as it ensures that the compound reaches its intended site of action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-2-butyl-piperazine can be synthesized through the N-Boc protection of piperazine. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and mixing. The product is then purified using techniques like crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Boc-2-butyl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Boc-2-butyl-piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Boc-2-butyl-piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-methylpiperazine-1-carboxylate: Similar structure but with a methyl group instead of a butyl group.
tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Contains a chloroethyl group instead of a butyl group.
Uniqueness
1-Boc-2-butyl-piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions are required.
Properties
IUPAC Name |
tert-butyl 2-butylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHDUWJBVKOUGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CNCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609843 | |
Record name | tert-Butyl 2-butylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027511-69-8 | |
Record name | tert-Butyl 2-butylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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